N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide
Description
This compound features a 1,4-dihydroquinoline core with a 4-oxo group, a sulfonamide substituent at position 6, and a 4-phenylpiperazine-1-carbonyl moiety at position 3. The N-(4-fluorophenyl)-N-methyl group enhances lipophilicity and metabolic stability, while the sulfonamide and piperazine functionalities are critical for intermolecular interactions, such as hydrogen bonding and receptor binding.
Properties
CAS No. |
423126-64-1 |
|---|---|
Molecular Formula |
C27H25FN4O4S |
Molecular Weight |
520.58 |
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C27H25FN4O4S/c1-30(20-9-7-19(28)8-10-20)37(35,36)22-11-12-25-23(17-22)26(33)24(18-29-25)27(34)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3,(H,29,33) |
InChI Key |
HSYPXUNKAOGURW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Quinoline Core : The quinoline structure is known for various biological activities, including antimicrobial and anticancer properties.
- Piperazine Moiety : The presence of a piperazine ring contributes to the compound's pharmacological profile, enhancing its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing a quinoline core can inhibit various cancer cell lines through multiple mechanisms:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.59 | c-Met kinase |
| Compound B | 2.0 | SW480 cells |
| Compound C | 0.12 | HCT116 cells |
These findings suggest that the compound may act as a multitargeted receptor tyrosine kinase inhibitor, which is crucial for cancer cell proliferation and survival .
COX Inhibition
This compound may also exhibit COX inhibitory activity. In studies assessing COX-2 inhibition, compounds with similar structures demonstrated varying degrees of inhibition:
| Compound | COX Inhibition (%) at 20 μM |
|---|---|
| Compound D | 47.1 |
| Compound E | 35.0 |
This suggests that the sulfonamide group within the structure plays a significant role in modulating inflammatory pathways .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
- Cell Cycle Arrest : Research indicates that these compounds can halt cell cycle progression, leading to reduced proliferation rates in tumor cells.
Case Study 1: Anticancer Efficacy
In a study involving various quinoline derivatives, this compound was tested against multiple cancer cell lines (A549, H460). The results indicated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics .
Case Study 2: Anti-inflammatory Potential
A separate investigation into the anti-inflammatory properties revealed that the compound effectively reduced inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Key Insights :
Functional Group Analysis
Sulfonamide Group
- This is comparable to sulfonamide-containing quinazolines (e.g., 4-amino-N-(4-oxo-2-substituted quinazolin-3-yl)benzenesulfonamides), which exhibit tubulin polymerization inhibition .
- Analogues: Apararenone (): A benzoxazine-7-sulfonamide with anti-mineralocorticoid activity, demonstrating the role of sulfonamide positioning in receptor antagonism . Triazole Sulfonamides (): Compounds [10–15] with sulfonyl groups show antimicrobial activity, suggesting the sulfonamide’s role in target engagement .
Piperazine/Carboxamide Moieties
- Target Compound : The 4-phenylpiperazine-1-carbonyl group at position 3 likely contributes to receptor affinity, as seen in piperazine-linked benzooxazines (e.g., compound 17b, ), which show enhanced binding to serotonin receptors .
- Analogues: Compound 55 (): A benzooxazine with a difluoro-substituted piperazine carboxamide exhibits improved metabolic stability over non-fluorinated analogues . 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]piperidinyl}carbonyl)benzenecarbohydrazide (): Demonstrates the importance of sulfonyl-piperidine hybrids in protease inhibition .
Fluorophenyl Substituents
- Target Compound : The N-(4-fluorophenyl)-N-methyl group balances lipophilicity and steric effects. Fluorine’s electron-withdrawing nature enhances metabolic stability, as observed in fluorophenyl-containing thiazinanes (e.g., ) .
- Analogues: Compound 54 (): A 2-fluoro-benzooxazine derivative with 60% yield highlights fluorine’s role in optimizing synthetic efficiency and bioactivity . N-(4-Fluorophenyl)-3-(2-morpholinoethyl)-4-oxo-thiazinane-6-carboxamide (): Fluorine at the phenylimino position improves target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
